N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1321813-28-8
VCID: VC4893766
InChI: InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl
Molecular Formula: C27H31ClN4O4S2
Molecular Weight: 575.14

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

CAS No.: 1321813-28-8

Cat. No.: VC4893766

Molecular Formula: C27H31ClN4O4S2

Molecular Weight: 575.14

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride - 1321813-28-8

Specification

CAS No. 1321813-28-8
Molecular Formula C27H31ClN4O4S2
Molecular Weight 575.14
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride
Standard InChI InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H
Standard InChI Key SHVPFLUCHJHIPH-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl

Introduction

Chemical Structure and Properties

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride is a synthetic organic compound with a molecular formula of C₂₇H₃₁ClN₄O₄S₂ and a molecular weight of 575.14 g/mol. Its structure integrates a benzamide core with a benzo[d]thiazole ring, a dimethylaminoethyl side chain, and a sulfamoyl group (N-methyl-N-phenylsulfamoyl). Key functional groups include:

  • Benzamide moiety: Central to its potential biological activity, particularly in enzyme inhibition.

  • Benzo[d]thiazole ring: Features a methoxy group at position 4 and a methyl group at position 7, influencing electronic properties and target binding.

  • Sulfamoyl group: Enhances solubility and interactions with biological targets.

  • Dimethylaminoethyl group: Likely improves cellular permeability and metabolic stability.

PropertyValueSource
Molecular FormulaC₂₇H₃₁ClN₄O₄S₂
Molecular Weight575.14 g/mol
CAS Number1321813-28-8
PubChem CID44924750

Biological Activity and Mechanism

This compound exhibits histone deacetylase (HDAC) inhibitory activity, a mechanism central to its therapeutic potential. HDAC inhibitors modulate gene expression by preventing histone deacetylation, leading to chromatin remodeling and apoptosis in cancer cells.

Structural Basis for HDAC Inhibition

  • Benzamide Core: Mimics the natural substrate (acetate) of HDACs, enabling competitive inhibition.

  • Sulfamoyl Group: Enhances binding to the enzyme’s catalytic pocket via hydrogen bonding with zinc ions.

  • Dimethylaminoethyl Group: Facilitates entry into cellular compartments.

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBiological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide HCl Absence of sulfamoyl groupPotential kinase inhibitor
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide HCl Phenoxyacetamide instead of benzamideAnti-inflammatory and anticancer properties

Challenges and Future Directions

  • Selectivity and Toxicity: Further studies are required to assess off-target effects and optimize the therapeutic index.

  • In Vivo Efficacy: Preclinical testing in animal models to evaluate pharmacokinetics and efficacy.

  • Structure-Activity Relationship (SAR): Modifying substituents (e.g., altering the sulfamoyl group) to enhance potency or reduce metabolic liability.

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